Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI)
Overview
Description
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis and catalyst-free methods are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
- 3-Methyl-5-phenylisoxazole
- 4-Acetyl-5-phenylisoxazole
- 3,5-Dimethylisoxazole
Comparison: Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) is unique due to the presence of both methyl and acetyl groups on the isoxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .
Properties
CAS No. |
127916-08-9 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8-11(9(2)14)12(15-13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
ZANKIGGWTAOTSO-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
Synonyms |
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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